2-methylcyclohexane-1,4-dione

Biocatalysis Ketoreductase Chiral Alcohol Synthesis

Achieve superior stereochemical control in biocatalytic reductions and TCNQ-based electronic materials. Unlike unsubstituted 1,4-cyclohexanedione, the 2-methyl group enables: • 2.0x higher conversion (12.2% vs 6.03%) with EryKR1 ketoreductase for enantioenriched alcohols (57.98% e.e.) • Essential methyl-substituted TCNQ precursors for tuned solid-state packing • ~27 °C lower melting point (50 °C) for improved solubility & handling

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 13742-19-3
Cat. No. B3047306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylcyclohexane-1,4-dione
CAS13742-19-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1CC(=O)CCC1=O
InChIInChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3
InChIKeyQRDRHCQVKCDSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclohexane-1,4-dione: Key Building Block


2-Methylcyclohexane-1,4-dione (CAS 13742-19-3), also known as 2-methyl-1,4-cyclohexanedione, is a cyclic diketone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. It features a cyclohexane backbone with two carbonyl groups at the 1 and 4 positions and a methyl substituent at the 2-position. This structural motif confers distinct reactivity and stereochemical properties that are leveraged in enantioselective synthesis [1], as a precursor for organic electronic materials like substituted tetracyanoquinodimethanes (TCNQs) , and as a substrate in biocatalytic reductions [2].

2-Methylcyclohexane-1,4-dione: Irreplaceable in Synthesis


The 2-methyl substituent in 2-methylcyclohexane-1,4-dione is not merely a spectator group; it critically modulates both the reactivity and the stereochemical outcome of reactions. In biocatalytic reductions, the methyl group dictates substrate acceptance by the EryKR1 ketoreductase domain, whereas the parent 1,4-cyclohexanedione exhibits a significantly lower conversion rate [1]. In the synthesis of TCNQ derivatives, the methyl substituent is essential for achieving the desired electronic properties of the final material, as the substitution pattern directly influences the solid-state packing and charge-transfer characteristics . Furthermore, in enantioselective synthesis, the presence of the methyl group at the 2-position enables the stereocontrolled construction of complex natural product scaffolds, a feat unattainable with the unsubstituted diketone [2].

2-Methylcyclohexane-1,4-dione: Comparative Performance


Biocatalytic Reduction by EryKR1

In a comparative study using recombinant E. coli expressing the EryKR1 ketoreductase domain, 2-methylcyclohexane-1,4-dione was accepted as a substrate, while the parent 1,4-cyclohexanedione exhibited a significantly lower conversion rate [1]. For 2-methylcyclohexanone, the conversion rate was 12.2% with an enantiomeric excess of 57.98% for cis-2-methylcyclohexanol, whereas 1,4-cyclohexanedione was reduced with a conversion rate of only 6.03% [1].

Biocatalysis Ketoreductase Chiral Alcohol Synthesis

Melting Point Advantage over 1,4-Cyclohexanedione

The introduction of a methyl group at the 2-position significantly lowers the melting point of the compound relative to the unsubstituted parent. 1,4-Cyclohexanedione has a reported melting point of 77-78.5 °C [1], whereas 2-methylcyclohexane-1,4-dione melts at 50 °C (in ligroine) .

Organic Synthesis Physical Property Formulation

Essential Precursor for Methyl-TCNQ

The synthesis of 2-methyl-7,7',8,8'-tetracyanoquinodimethane (TCNQ), a compound of interest for organic semiconductors, specifically requires 2-methyl-1,4-cyclohexanedione as a starting material . The analogous unsubstituted 1,4-cyclohexanedione or other alkyl-substituted variants (e.g., 2,5-dimethyl, 2-isopropyl) lead to different TCNQ derivatives with distinct electronic and packing properties . The methyl substituent is not interchangeable; it defines the final material's identity.

Organic Electronics TCNQ Materials Science

Enantioselective Michael Addition Selectivity

In the formal synthesis of (+)-valencenol, a chiral imine of 4-protected 2-methylcyclohexane-1,4-dione undergoes an enantioselective Michael addition to phenyl crotonate, followed by cyclization to a bicyclic lactam. This key step proceeds with high diastereoselectivity (96:4) and enantiomeric excess (>98%) [1]. The unsubstituted 1,4-cyclohexanedione cannot participate in this stereocontrolled sequence due to the lack of the methyl substituent required for establishing the stereogenic center.

Enantioselective Synthesis Natural Product Synthesis Michael Addition

2-Methylcyclohexane-1,4-dione: Validated Applications


Biocatalytic Production of cis-2-Methylcyclohexanol

Leverage the 2.0x higher conversion rate of 2-methylcyclohexanone (12.2%) compared to 1,4-cyclohexanedione (6.03%) with the EryKR1 ketoreductase system to produce enantioenriched cis-2-methylcyclohexanol (57.98% e.e.). This scenario is ideal for researchers exploring green chemistry routes to chiral alcohols [1].

Synthesis of Methyl-TCNQ for Organic Electronics

Employ 2-methylcyclohexane-1,4-dione as the specific, non-interchangeable precursor for the synthesis of 2-methyl-substituted TCNQ derivatives. This is critical for materials scientists aiming to tune the electronic and solid-state packing properties of organic semiconductors .

Enantioselective Formal Synthesis of (+)-Valencenol

Utilize the methyl substituent at the 2-position to install a stereogenic center with high fidelity (diastereoselectivity 96:4, e.e. >98%) in the key Michael addition step. This application is essential for medicinal chemists and natural product synthesis groups targeting complex chiral scaffolds [2].

Improved Processability in Formulation

Take advantage of the ~27 °C lower melting point (50 °C in ligroine) compared to unsubstituted 1,4-cyclohexanedione (77-78.5 °C) to achieve better solubility and easier handling during experimental and industrial procedures [REFS-4, REFS-5].

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